1-Phenanthrol-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenanthrol-d9 is a deuterated form of 1-phenanthrol, a polycyclic aromatic hydrocarbon. This compound is often used as a stable isotope-labeled reference material in various scientific studies. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in mass spectrometry and other analytical techniques to trace and quantify the presence of 1-phenanthrol in complex mixtures .

作用機序

Target of Action

1-Phenanthrol-d9, a specialized variant of 3-phenanthrol, primarily acts as a chelating agent . It plays a crucial role in exploring the involvement of metal ions in biological systems . Its applications include examining metal ion interactions with proteins, enzymes, and DNA, encompassing zinc, copper, and iron binding studies .

Mode of Action

The underlying mechanism of action of this compound involves the formation of a durable complex with metal ions . This deuterated form exhibits an augmented affinity for metal ions due to its unique properties . The interaction between this compound and metal ions can be analyzed using diverse spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy .

Pharmacokinetics

It is known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of a compound .

生化学分析

Biochemical Properties

1-Phenanthrol-d9 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The deuterium atoms in this compound provide a unique advantage in mass spectrometry, allowing for the differentiation between the labeled and unlabeled forms of the compound. This interaction helps in understanding the metabolic fate of the compound and its role in biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling. By modulating these enzymes, this compound can alter the phosphorylation state of proteins, thereby influencing gene expression and cellular responses. Additionally, its impact on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other substrates. This binding interaction is crucial for understanding how this compound exerts its effects at the molecular level. Furthermore, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under various conditions, making it suitable for long-term experiments. Its degradation products can also influence cellular functions, necessitating careful monitoring of its stability. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can provide insights into the compound’s prolonged impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects observed in studies include alterations in enzyme activity and metabolic flux. At high doses, this compound can exhibit toxic effects, such as liver damage and oxidative stress, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its impact on metabolic flux and metabolite levels. The deuterium labeling allows for precise tracking of these pathways, providing valuable insights into the compound’s metabolic fate .

準備方法

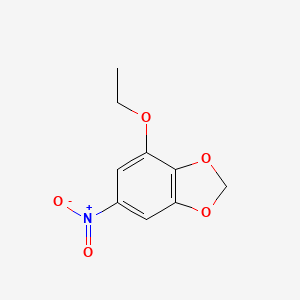

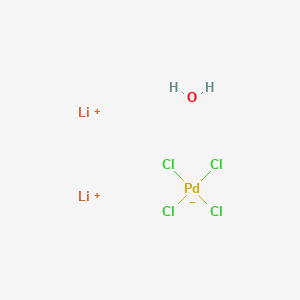

Synthetic Routes and Reaction Conditions: 1-Phenanthrol-d9 can be synthesized through a palladium-catalyzed rearrangement reaction. This process involves the use of allyloxy-tethered aryl iodides, which undergo cleavage of C–I, C–O, and C–H bonds, and the formation of two C–C bonds in a one-pot reaction . The reaction conditions typically include the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the final product in its pure form .

化学反応の分析

Types of Reactions: 1-Phenanthrol-d9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.

Reduction: Reduction reactions can convert this compound to its hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenanthrol derivatives depending on the reagents used.

科学的研究の応用

1-Phenanthrol-d9 has a wide range of applications in scientific research:

Chemistry: Used as a reference material in mass spectrometry to trace and quantify 1-phenanthrol in complex mixtures.

Biology: Employed in studies involving the metabolism of polycyclic aromatic hydrocarbons in biological systems.

Medicine: Investigated for its potential role in drug metabolism and pharmacokinetics.

Industry: Utilized in environmental testing to monitor the presence of polycyclic aromatic hydrocarbons in various samples

類似化合物との比較

1-Phenanthrol: The non-deuterated form of 1-Phenanthrol-d9.

3-Phenanthrol-d9: Another deuterated phenanthrol derivative used in similar applications.

1,10-Phenanthroline: A related compound used as a chelating agent in coordination chemistry.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical tracking. This makes it particularly valuable in studies requiring accurate quantification and tracing of 1-phenanthrol in complex mixtures .

特性

CAS番号 |

922510-23-4 |

|---|---|

分子式 |

C14H10O |

分子量 |

203.288 |

IUPAC名 |

2,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-1-ol |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

InChIキー |

GTBXZWADMKOZQJ-LOIXRAQWSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O |

同義語 |

Phenanthren-2,3,4,5,6,7,8,9,10-d9-1-ol; 1-Phenanthrenol-d9; 1-Hydroxyphenanthrene-d9; NSC 44471-d9; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)

![3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide](/img/structure/B569756.png)

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)